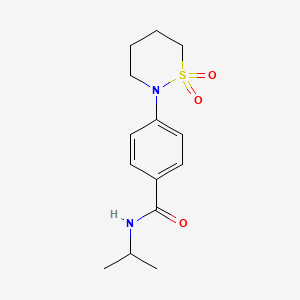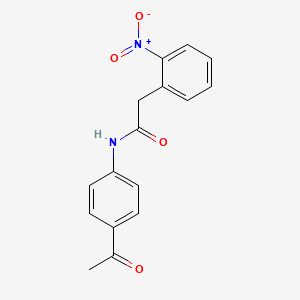
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine, also known as NBMPR, is a potent and selective inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). It has been extensively studied for its potential applications in cancer therapy and in the treatment of viral infections.
作用機序
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine inhibits the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the uptake of nucleosides into cells. This inhibition leads to a decrease in the uptake of nucleosides into cancer cells and a subsequent decrease in DNA synthesis, ultimately leading to cell death. In addition, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to inhibit the replication of several viruses by blocking the entry of nucleosides into infected cells.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to have a number of biochemical and physiological effects. In cancer cells, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine inhibits DNA synthesis, leading to cell death. In addition, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus type 1. N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has also been shown to have an effect on the immune system, specifically on the production of cytokines.
実験室実験の利点と制限
One advantage of using N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine in lab experiments is its potency and selectivity for hENT1. This allows for specific inhibition of nucleoside uptake into cells, making it a useful tool for studying the role of nucleosides in cellular processes. However, one limitation of using N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for research on N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is the development of more potent and selective inhibitors of hENT1, which could have potential applications in cancer therapy and the treatment of viral infections. Finally, the role of hENT1 in other cellular processes, such as inflammation and immune function, could be further explored using N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine as a tool.
合成法
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine can be synthesized using a variety of methods, including the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a base such as sodium hydroxide. Other methods include the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a catalyst such as triethylamine, or the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a solvent such as dichloromethane.
科学的研究の応用
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been extensively studied for its potential applications in cancer therapy and in the treatment of viral infections. It has been shown to inhibit the uptake of nucleosides into cancer cells, leading to cell death. In addition, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus type 1.
特性
IUPAC Name |
N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-14(9-11(2)3)10-12-5-7-13(8-6-12)15(16)17/h5-8H,2,4,9-10H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVQBDLZDTVALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431876 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)

